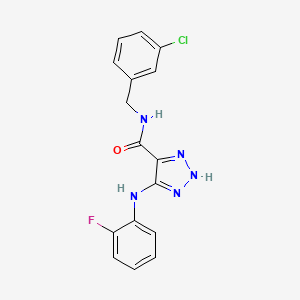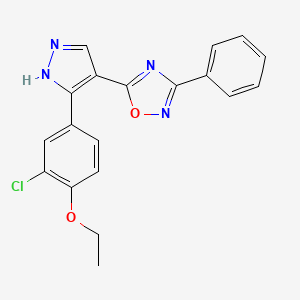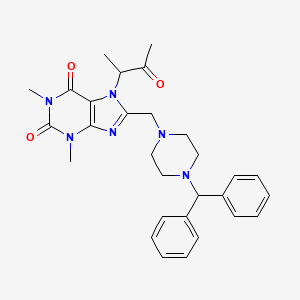
8-((4-benzhydrylpiperazin-1-yl)methyl)-1,3-dimethyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-{[4-(Diphenylmethyl)piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-1,3,7-trihydropurine-2,6-dione is a complex organic compound that features a piperazine ring with a diphenylmethyl group and a purine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[4-(Diphenylmethyl)piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-1,3,7-trihydropurine-2,6-dione typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the diphenylmethyl group. The final steps involve the formation of the purine ring and the attachment of the 1-methyl-2-oxopropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
8-{[4-(Diphenylmethyl)piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-1,3,7-trihydropurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
8-{[4-(Diphenylmethyl)piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-1,3,7-trihydropurine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-{[4-(Diphenylmethyl)piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylmethylpiperazine: A simpler derivative with a piperazine ring and a diphenylmethyl group.
1,3-Dimethylxanthine: A purine derivative with similar structural features.
7-(1-Methyl-2-oxopropyl)-1,3-dimethylxanthine: A compound with a similar purine structure and functional groups.
Uniqueness
8-{[4-(Diphenylmethyl)piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-1,3,7-trihydropurine-2,6-dione is unique due to its combination of a piperazine ring, a diphenylmethyl group, and a purine structure. This unique combination of functional groups and structural features contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C29H34N6O3 |
|---|---|
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
8-[(4-benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione |
InChI |
InChI=1S/C29H34N6O3/c1-20(21(2)36)35-24(30-27-26(35)28(37)32(4)29(38)31(27)3)19-33-15-17-34(18-16-33)25(22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-14,20,25H,15-19H2,1-4H3 |
Clé InChI |
ATNNJBHWWYCVNN-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


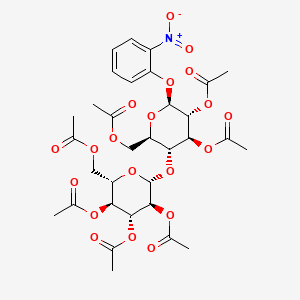
![3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14109079.png)
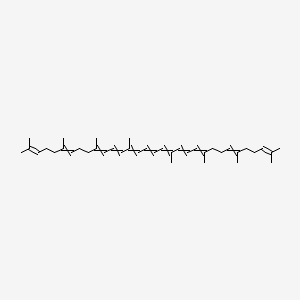
![3-[(2,6-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14109091.png)
![N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/structure/B14109093.png)
![N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]furan-2-carbohydrazide](/img/structure/B14109100.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B14109116.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-octylsulfanylpurine-2,6-dione](/img/structure/B14109120.png)
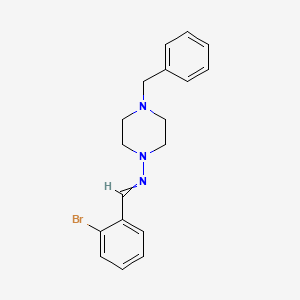
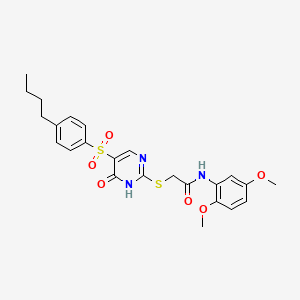
![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14109145.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B14109147.png)
